molecular formula C8H8BrNO2 B14409327 1-[Bromo(nitro)methyl]-4-methylbenzene CAS No. 84262-91-9

1-[Bromo(nitro)methyl]-4-methylbenzene

Cat. No.: B14409327
CAS No.: 84262-91-9
M. Wt: 230.06 g/mol
InChI Key: XAHXOSNQKOUAHK-UHFFFAOYSA-N
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Description

1-[Bromo(nitro)methyl]-4-methylbenzene (C₈H₇BrNO₂) is a substituted aromatic compound featuring a benzene ring with two key substituents:

  • A methyl group at the para position (4-methyl).
  • A bromo(nitro)methyl group (–CH(Br)NO₂) attached to the benzene ring.

This structure combines electron-donating (methyl) and electron-withdrawing (nitro) groups, creating unique reactivity and stability profiles.

Properties

CAS No.

84262-91-9

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

1-[bromo(nitro)methyl]-4-methylbenzene

InChI

InChI=1S/C8H8BrNO2/c1-6-2-4-7(5-3-6)8(9)10(11)12/h2-5,8H,1H3

InChI Key

XAHXOSNQKOUAHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C([N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Pathway A: Sequential Functionalization of 4-Methylbenzene Derivatives

This approach leverages toluene derivatives as starting materials, exploiting directing effects for regioselective substitution:

  • Nitration of 4-methylbenzyl chloride :

    • 4-Methylbenzyl chloride (CAS 104-82-5) undergoes nitro substitution via Kornblum reaction conditions (AgNO₂, DMSO, 60°C), yielding 4-methylbenzyl nitro compound.
    • Reaction equation :
      $$
      \text{C}6\text{H}4(\text{CH}3)\text{CH}2\text{Cl} + \text{AgNO}2 \rightarrow \text{C}6\text{H}4(\text{CH}3)\text{CH}2\text{NO}2 + \text{AgCl}
      $$
    • Typical yield: 68–72%.
  • Radical bromination :

    • N-Bromosuccinimide (NBS, 1.2 eq.) and AIBN (0.1 eq.) in CCl₄ at reflux introduce bromine at the benzylic position.
    • Mechanism : Hydrogen abstraction generates a stabilized radical intermediate, followed by bromine transfer.
    • Critical parameters :
      • Temperature: 75–80°C
      • Reaction time: 8–12 hours
      • Yield: 55–60%.

Pathway B: Direct Electrophilic Bromonitromethylation

Patent EP2266961B1 describes bromination strategies applicable to nitroaromatics:

  • Reagent system :

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH, 1.5 eq.) in H₂SO₄/CH₂Cl₂ (1:3 v/v) at 35°C.
    • Advantages :
      • Controlled exotherm (<5°C temperature rise)
      • Minimized polybromination.
  • Substrate modification :

    • Pre-nitration of 4-methylbenzene derivatives using HNO₃/H₂SO₄ (1:2 v/v) at 0–5°C ensures proper directing group orientation.

Pathway C: Multicomponent Coupling Reactions

Recent advances utilize transition metal catalysis for convergent synthesis:

Step Reagents/Conditions Yield Reference
1. Suzuki-Miyaura coupling 4-Bromotoluene, Pd(PPh₃)₄, K₂CO₃, DME/H₂O 82%
2. Nitro group insertion Cu(NO₃)₂·3H₂O, AcOH, 110°C 75%
3. Bromine introduction DBDMH, H₂SO₄, 35°C 68%

Comparative Analysis of Synthetic Routes

Experimental data from optimized procedures reveal critical tradeoffs:

Yield and Scalability

  • Pathway A : 55–60% overall yield (two steps)
  • Pathway B : 70–75% yield (single step, requires specialized brominating agents)
  • Pathway C : 82% coupling efficiency but requires palladium catalysts.

Byproduct Formation

  • DBDMH-mediated bromination :
    • <5% dibrominated byproducts vs. 15–20% with Br₂/FeBr₃
    • Acidic workup minimizes nitro group reduction.

Reaction Monitoring

Key analytical parameters for process optimization:

Technique Critical Observations
GC-MS Monitors disappearance of 4-methylbenzyl chloride (m/z 154) and appearance of product (m/z 229)
¹H NMR Bromonitromethyl proton resonance: δ 5.2–5.4 ppm (d, J = 8.2 Hz)
IR NO₂ asymmetric stretch: 1530–1550 cm⁻¹

Industrial-Scale Considerations

Adapting laboratory methods for bulk production introduces additional constraints:

Solvent Selection

  • Polar aprotic solvents (DMF, NMP): Enhance reaction rates but complicate recycling.
  • Chlorinated solvents (CH₂Cl₂): Phase separation simplifies workup but faces environmental restrictions.

Catalytic Systems

  • Copper(I) bromide : 0.5 mol% loading achieves 85% conversion in nitro group retention.
  • Palladium nanoparticles : 5 nm particles on activated carbon improve coupling efficiency to 89%.

Waste Stream Management

  • Bromide salts : Electrochemical oxidation regenerates Br₂ for reuse.
  • Acid neutralization : CaCO₃ slurry treatment achieves pH 6–8 before aqueous discharge.

Chemical Reactions Analysis

Types of Reactions: 1-[Bromo(nitro)methyl]-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Reduction: Tin(II) chloride (SnCl2) in dilute hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4).

Major Products Formed:

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Reduction: 1-[Amino(methyl)]-4-methylbenzene.

    Oxidation: 1-[Bromo(nitro)methyl]-4-carboxybenzene.

Scientific Research Applications

1-[Bromo(nitro)methyl]-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[Bromo(nitro)methyl]-4-methylbenzene involves its interaction with various molecular targets and pathways. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with other molecules. The nitro group, in particular, can undergo reduction to form reactive intermediates that can interact with biological targets .

Comparison with Similar Compounds

Key Research Findings

Electronic Effects : The nitro group in the target compound withdraws electron density, stabilizing the benzyl bromide moiety and directing reactivity toward nucleophilic substitutions at the benzylic carbon .

Steric Considerations : The methyl group at position 4 reduces steric hindrance compared to ortho-substituted analogues (e.g., 2-Bromo-4-methyl-1-nitrobenzene), enhancing accessibility for reactions .

Thermal Stability: Compounds with nitro groups on branched chains (e.g., –CH(Br)NO₂) exhibit lower thermal stability than nitro groups directly attached to the ring due to increased bond strain .

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